4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Description
4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzene ring substituted with chlorine and methyl groups, a sulfonamide group, and a pyridine ring attached via a methylene bridge.
Properties
CAS No. |
899218-09-8 |
|---|---|
Molecular Formula |
C14H15ClN2O2S |
Molecular Weight |
310.8g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-10-7-14(11(2)6-13(10)15)20(18,19)17-9-12-4-3-5-16-8-12/h3-8,17H,9H2,1-2H3 |
InChI Key |
BWFGAPPMEUQFGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Sulfonamide Formation: The amine is then reacted with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the N-(3-pyridinylmethyl) derivative.
Final Product Formation: The intermediate is then treated with a sulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial resistance and developing new antibiotics.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- 4-chloro-2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- 4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
